1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthetic approaches to similar spirocyclic compounds involve multi-step processes that typically start from readily available starting materials. For instance, the synthesis of related diazaspiro[4.5]decane derivatives has been reported through a simple, fast, and cost-effective three-step process, offering a facile pathway to a class of heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic core, where two cyclic units are connected at a single carbon atom. This structural motif is known for its rigidity and three-dimensional shape, contributing to the compound's biological activities. Crystallographic studies of similar structures have provided insights into their conformations and interactions with biological targets.
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their rich chemistry. For example, the reactivity of the carboxylic acid moiety enables derivatization or conjugation with other pharmacophores, enhancing biological activity or modifying physicochemical properties. The synthesis and functionalization of spirocyclic compounds involve strategies like nitrile lithiation/alkylation and 1,4-addition reactions, showcasing the versatility of these scaffolds (Smith et al., 2016).
properties
IUPAC Name |
1-methyl-8-[(4-methylsulfonylphenyl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-19-16(21)11-15(17(22)23)18(19)7-9-20(10-8-18)12-13-3-5-14(6-4-13)26(2,24)25/h3-6,15H,7-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHHWFMAGFHRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(C=C3)S(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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